
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine (NACCHMA) is a synthetic amine derived from the amino acid L-cysteine. It is a derivative of the amino acid cysteine, which is an important component of many proteins and enzymes. NACCHMA has a wide range of applications in scientific research, including its use as a biochemical reagent, a biochemical probe, and a drug target.
Wissenschaftliche Forschungsanwendungen
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine has been used as a biochemical reagent in a variety of scientific research applications. It has been used to study the structure and function of proteins, to study the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs. This compound has also been used to study the metabolism of drugs and to study the pharmacokinetics of drugs.
Wirkmechanismus
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine is a substrate for cysteine proteases, which are enzymes involved in the breakdown of proteins. It is believed that this compound binds to the active sites of these enzymes and causes them to cleave proteins into smaller fragments. This cleavage of proteins is believed to be necessary for the action of drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cysteine proteases, to increase the expression of certain proteins, to decrease the expression of certain proteins, to increase the activity of certain enzymes, to decrease the activity of certain enzymes, and to modulate the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine in laboratory experiments has several advantages. It is relatively inexpensive, easy to use, and widely available. Furthermore, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is not suitable for studying the effects of drugs on the human body, and it has limited solubility in aqueous solutions.
Zukünftige Richtungen
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine has many potential future applications in scientific research. It could be used to study the structure and function of proteins, to study the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs. It could also be used to study the metabolism of drugs and to study the pharmacokinetics of drugs. Furthermore, it could be used to study the effects of drugs on the human body, and it could be used to study the effects of drugs on other organisms. Finally, it could be used to develop new drugs and to develop new therapeutic strategies.
Synthesemethoden
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine is synthesized by the reaction of L-cysteine with chloroacetic acid in the presence of sodium bicarbonate. The reaction is carried out in aqueous medium at a pH of 8-10. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the product is typically greater than 90%.
Eigenschaften
IUPAC Name |
4-chloro-1-N-cyclohexyl-1-N-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYMOJGRNCJDEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)
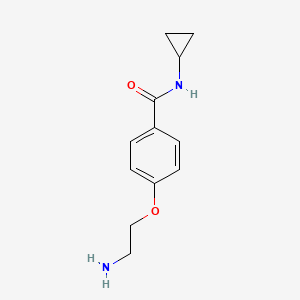

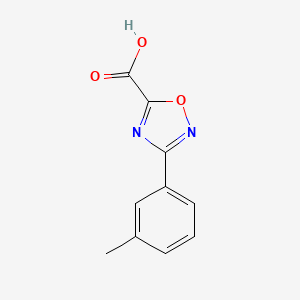
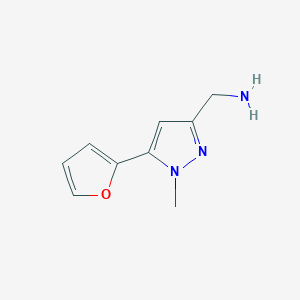

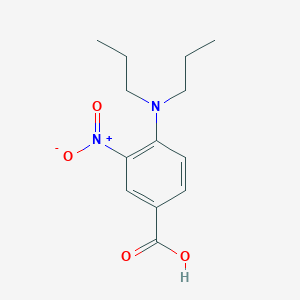
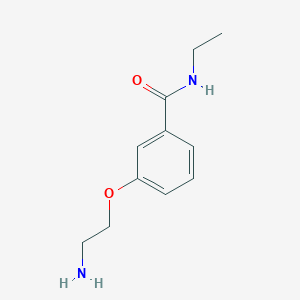
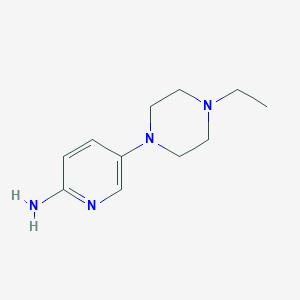
![1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1385759.png)

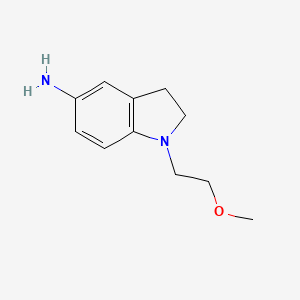
![2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid](/img/structure/B1385765.png)